Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is classified as an organic compound, specifically a substituted pyrrolidine. It exhibits characteristics typical of both amino acids and pharmaceuticals, making it relevant in various fields including medicinal chemistry and organic synthesis.
The synthesis of trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves several key steps:
The molecular structure of trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride can be described as follows:
Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride can participate in various chemical reactions:
The mechanism of action for trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is primarily related to its interaction with biological targets:
Such interactions suggest potential therapeutic applications in areas such as cancer treatment or neuropharmacology .
Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride has numerous applications across various scientific fields:
Fluorinated pyrrolidine derivatives represent a strategically important class of compounds in modern medicinal chemistry due to their unique physicochemical properties and enhanced biological activities. The incorporation of fluorine atoms into the pyrrolidine scaffold significantly alters molecular characteristics including lipophilicity profiles, metabolic stability, and bioavailability parameters. Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride exemplifies this approach, where the 4-fluorophenyl substituent provides distinct advantages over non-fluorinated analogs. The electronegative fluorine atom (Pauling electronegativity: 4.0) creates a strong dipole moment that influences molecular conformation through stereoelectronic effects, particularly enhancing the molecule's ability to participate in dipole-dipole interactions and hydrogen bonding networks with biological targets [1] [8].
The three-dimensional coverage of the pyrrolidine ring, characterized by non-planar sp³-hybridization and pseudorotation capability, allows for extensive exploration of pharmacophore space. This structural feature is quantified by Fsp³ measurements (0.67 for trans-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride), correlating with improved developability as a drug candidate. Compared to aromatic heterocycles, this saturated scaffold demonstrates enhanced aqueous solubility (LogS ≈ -2.5) and reduced plasma protein binding, addressing key challenges in central nervous system drug development where blood-brain barrier penetration is essential. The hydrochloride salt form further optimizes these properties by improving crystalline stability and facilitating salt formation critical for pharmaceutical processing [1] [4] [6].
Property | Value | Measurement Method | Significance |
---|---|---|---|
Molecular Formula | C₁₁H₁₃ClFNO₂ | Elemental Analysis | Confirms structural composition |
Molecular Weight | 245.68 g/mol | Mass Spectrometry | Determines dosing parameters |
Appearance | White to off-white powder | Visual Inspection | Purity indicator |
Melting Point | 234-240°C | Differential Scanning Calorimetry | Thermal stability assessment |
Purity | ≥98% (NMR) | Nuclear Magnetic Resonance | Quantifies impurities |
Storage Conditions | 0-8°C | Stability Studies | Maintains chemical integrity |
Water Content | ≤1.0% | Karl Fischer Titration | Stability and hygroscopicity indicator |
Polar Surface Area | 49.8 Ų | Computational Calculation | Predicts membrane permeability |
The development of trans-4-arylpyrrolidine scaffolds represents a significant evolution in neuroscience-focused medicinal chemistry. Early research identified the pyrrolidine core as a privileged structure in neuropharmacology due to its structural similarity to endogenous neurotransmitters like proline derivatives. The strategic incorporation of aryl substituents at the C4 position emerged during the late 1990s as researchers explored constrained analogs of flexible neurotransmitter molecules. Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride specifically gained prominence in the 2010s as a key intermediate for GABA receptor modulators and serotonin reuptake inhibitors, addressing limitations of earlier compounds through improved receptor binding kinetics and metabolic resistance [1] [7].
The historical progression of these scaffolds demonstrates a paradigm shift from planar aromatic systems to three-dimensional architectures. First-generation neuroactive compounds often featured bicyclic aromatic systems with high lipophilicity (LogP >4) that suffered from poor solubility and off-target effects. Second-generation developments introduced monocyclic saturated heterocycles with reduced LogP values (2.5-3.5 range) and enhanced stereochemical control. The current third-generation compounds exemplified by trans-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride incorporate fluorinated aryl groups and chiral centers to optimize target engagement while maintaining favorable physicochemical properties. This evolution is documented in over 25 patents from 2010-2025 covering applications for depression therapeutics, anxiety disorders, and neuropathic pain management, establishing this chemical scaffold as a versatile platform for central nervous system drug development [1] [7] [8].
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: 548-74-3
CAS No.: